molecular formula C9H18ClNO B2832798 (5-Aminobicyclo[3.2.1]octan-1-yl)methanol CAS No. 1427704-93-5

(5-Aminobicyclo[3.2.1]octan-1-yl)methanol

Cat. No. B2832798
Key on ui cas rn: 1427704-93-5
M. Wt: 191.7
InChI Key: OYZXETSHAAHLHT-UHFFFAOYSA-N
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Patent
US09212165B2

Procedure details

To a solution of N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)acetamide (3.70 g, 12.8 mmol) in ethanol (30 mL) was added Pd/C (371 mg) and the reaction mixture was hydrogenated at room temperature (1 atm) overnight. The catalyst was then removed by filtration and the filtrate was concentrated under reduced pressure to afford 1.88 g (95%) of the title compound, (5-aminobicyclo[3.2.1]octan-1-yl)methanol as a brown oil. ESI-MS m/z: 156 (M+H)+.
Name
N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)acetamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
371 mg
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]12[CH2:10][C:7]([NH:11]C(=O)C)([CH2:8][CH2:9]1)[CH2:6][CH2:5][CH2:4]2>C(O)C.[Pd]>[NH2:11][C:7]12[CH2:10][C:3]([CH2:2][OH:1])([CH2:9][CH2:8]1)[CH2:4][CH2:5][CH2:6]2

Inputs

Step One
Name
N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)acetamide
Quantity
3.7 g
Type
reactant
Smiles
OCC12CCCC(CC1)(C2)NC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
371 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
(1 atm) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The catalyst was then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC12CCCC(CC1)(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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